Ethyl[(3-fluoro-5-methylphenyl)methyl]amine
Description
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine is an organic compound that belongs to the class of amines It features a fluorinated aromatic ring with an ethylamine substituent
Properties
IUPAC Name |
N-[(3-fluoro-5-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-7-9-4-8(2)5-10(11)6-9/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDARJVZJWMREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-fluoro-5-methylphenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methylbenzaldehyde and ethylamine.
Reductive Amination: The aldehyde group of 3-fluoro-5-methylbenzaldehyde reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the desired amine.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be hydrogenated under high pressure to form a cyclohexyl derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine serves as a critical intermediate in synthesizing various pharmaceutical compounds. Its unique structural characteristics allow it to act as a scaffold for developing drugs targeting inflammatory and oncological pathways.
Key Findings:
- Induction of Apoptosis : In studies involving breast cancer cell lines (e.g., MDA-MB-231), this compound significantly increased apoptotic markers, suggesting its potential as an anticancer agent.
- Inhibition of Kinases : The compound has demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, potentially disrupting cancer cell proliferation.
Agrochemical Applications
The compound is utilized in developing herbicides and pesticides due to its ability to disrupt specific biological pathways in pests. Its efficacy in agricultural applications contributes to more effective pest management strategies.
Case Study:
- A study highlighted the compound's effectiveness in inhibiting key enzymes involved in pest metabolism, leading to increased mortality rates among targeted pest species.
Materials Science
This compound can be incorporated into polymers and other materials, imparting specific properties such as increased thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for industrial use.
Mechanism of Action
The mechanism of action of Ethyl[(3-fluoro-5-methylphenyl)methyl]amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl[(3-chloro-5-methylphenyl)methyl]amine
- Ethyl[(3-bromo-5-methylphenyl)methyl]amine
- Ethyl[(3-iodo-5-methylphenyl)methyl]amine
Uniqueness
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and iodo analogs.
Biological Activity
Ethyl[(3-fluoro-5-methylphenyl)methyl]amine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound contains a fluorinated aromatic ring, which enhances its reactivity and biological interactions. The presence of the ethylamine group allows for various binding interactions with biological targets, such as enzymes and receptors. This compound can undergo several chemical reactions, including oxidation, reduction, and substitution, leading to the formation of various derivatives that may exhibit distinct biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets. Key aspects include:
- Binding Affinity : The fluorine atom on the aromatic ring can significantly influence the binding affinity to target proteins, enhancing selectivity towards certain receptors or enzymes .
- Modulation of Signaling Pathways : Depending on the target, this compound may act as an agonist or antagonist, modulating downstream signaling pathways that affect cellular responses .
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown its potential to induce apoptosis in cancer cell lines. For instance, it was evaluated for its cytotoxic effects against various human cancer cell lines, demonstrating significant potency in inhibiting cell proliferation and promoting apoptotic pathways .
Enzyme Interaction Studies
The compound has been utilized in studies focusing on enzyme interactions. Its unique structure allows it to serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For example, research has highlighted its ability to inhibit certain kinases, which are critical in cancer progression and treatment resistance .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl[(3-chloro-5-methylphenyl)methyl]amine | Chlorine substituent; lower reactivity | Moderate anticancer effects |
| Ethyl[(3-bromo-5-methylphenyl)methyl]amine | Bromine substituent; similar binding properties | Lower potency compared to fluorinated variant |
| Ethyl[(3-iodo-5-methylphenyl)methyl]amine | Iodine substituent; larger size affects binding | Reduced effectiveness in enzyme inhibition |
The presence of fluorine in this compound contributes to its enhanced reactivity and biological effectiveness compared to its chloro, bromo, and iodo analogs .
Case Studies
- Induction of Apoptosis : In a study involving breast cancer cell lines (e.g., MDA-MB-231), this compound was shown to significantly increase apoptotic markers compared to control groups. The concentration at which a five-fold increase in caspase-3 activation was observed indicates its potential as a therapeutic agent .
- Inhibition of Kinases : Another study focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), essential for cell cycle regulation. The results suggested that this compound could effectively disrupt cancer cell proliferation by targeting these pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
